![molecular formula C90H108O6 B14171204 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene CAS No. 921937-78-2](/img/structure/B14171204.png)
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene is a discotic liquid crystal compound characterized by a triphenylene core with six hexyloxy side chains. This structure promotes solubility in organic solvents and enhances the electron density of the triphenylene core. The compound is known for its unique properties, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of hexyloxy-substituted benzene derivatives. One common method includes the reaction of 2-acetoxy-1-hexyloxybenzene with an oxidizing agent such as ferric chloride (FeCl3) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triphenylene compounds with various functional groups .
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying discotic liquid crystals and their self-assembly properties.
Biology: Investigated for its potential use in biological sensors and imaging agents due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene involves its ability to self-assemble into columnar structures due to the discotic nature of the triphenylene core. The hexyloxy side chains enhance solubility and facilitate the formation of ordered phases. These properties enable the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and biological sensing .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
Uniqueness
Compared to similar compounds, 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene exhibits superior solubility and electron density due to the presence of hexyloxy side chains. This enhances its performance in applications such as organic electronics and liquid crystal displays .
Propiedades
Número CAS |
921937-78-2 |
|---|---|
Fórmula molecular |
C90H108O6 |
Peso molecular |
1285.8 g/mol |
Nombre IUPAC |
2,3,6,7,10,11-hexakis(3-hexoxyphenyl)triphenylene |
InChI |
InChI=1S/C90H108O6/c1-7-13-19-25-49-91-73-43-31-37-67(55-73)79-61-85-86(62-80(79)68-38-32-44-74(56-68)92-50-26-20-14-8-2)88-64-82(70-40-34-46-76(58-70)94-52-28-22-16-10-4)84(72-42-36-48-78(60-72)96-54-30-24-18-12-6)66-90(88)89-65-83(71-41-35-47-77(59-71)95-53-29-23-17-11-5)81(63-87(85)89)69-39-33-45-75(57-69)93-51-27-21-15-9-3/h31-48,55-66H,7-30,49-54H2,1-6H3 |
Clave InChI |
AYFDFVLBZBNECA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC(=CC=C6)OCCCCCC)C7=CC(=CC=C7)OCCCCCC)C8=CC(=CC=C8)OCCCCCC)C9=CC(=CC=C9)OCCCCCC)C1=CC(=CC=C1)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


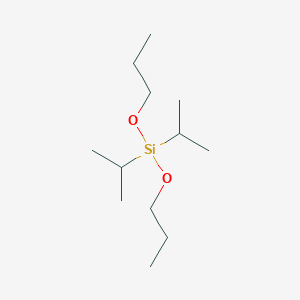
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
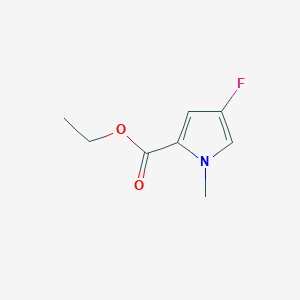
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
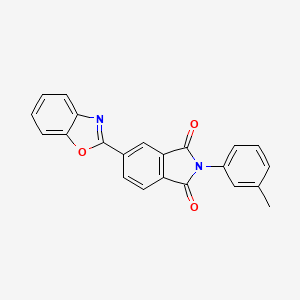
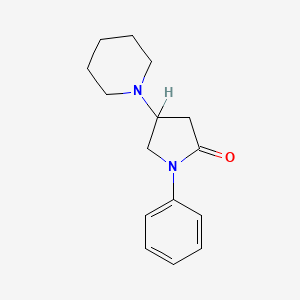
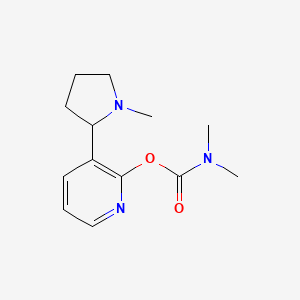
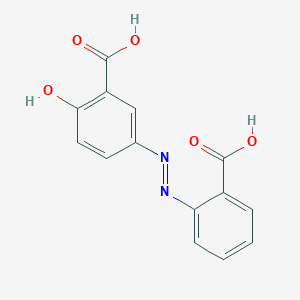

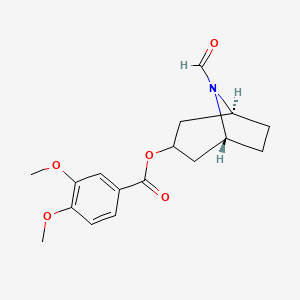
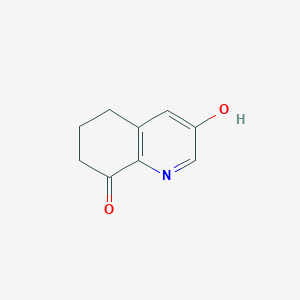
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
